molecular formula C20H20N4O2S3 B12005248 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12005248
M. Wt: 444.6 g/mol
InChI Key: NDYOVPZGLWNUAQ-CIAFOILYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C20H20N4O2S3. This compound is part of a class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biological processes. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H20N4O2S3

Molecular Weight

444.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N4O2S3/c1-2-26-17-11-7-6-10-16(17)12-21-22-18(25)14-28-20-24-23-19(29-20)27-13-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,22,25)/b21-12+

InChI Key

NDYOVPZGLWNUAQ-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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